3,6-Dihydroxy-2-methoxybenzoic acid
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Overview
Description
3,6-Dihydroxy-2-methoxybenzoic acid is a phenolic compound belonging to the class of hydroxybenzoic acids These compounds are known for their aromatic carboxylic acid structure, which includes hydroxyl and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dihydroxy-2-methoxybenzoic acid can be achieved through several methods. One common approach involves the hydroxylation and methoxylation of benzoic acid derivatives. The reaction typically requires specific catalysts and controlled conditions to ensure the correct placement of hydroxyl and methoxy groups on the aromatic ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical processes that utilize readily available starting materials. These processes are optimized for yield and purity, employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dihydroxy-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, forming quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3,6-Dihydroxy-2-methoxybenzoic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.
Medicine: Its potential therapeutic effects are being explored, particularly in the context of anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,6-Dihydroxy-2-methoxybenzoic acid exerts its effects involves its interaction with various molecular targets and pathways. Its antioxidant activity is primarily due to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Salicylic Acid: Known for its use in acne treatment and as a precursor to aspirin.
Protocatechuic Acid: Another hydroxybenzoic acid with antioxidant and anti-inflammatory properties.
Vanillic Acid: Used as a flavoring agent and in the synthesis of pharmaceuticals.
Uniqueness: 3,6-Dihydroxy-2-methoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methoxy groups enhances its antioxidant activity and potential therapeutic applications compared to other hydroxybenzoic acids.
Properties
IUPAC Name |
3,6-dihydroxy-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3,9-10H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYBYZMFOFATIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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